molecular formula C13H15ClN2OS B3000075 1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone CAS No. 459198-24-4

1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone

Cat. No. B3000075
CAS RN: 459198-24-4
M. Wt: 282.79
InChI Key: CTOKXJDBAAEPPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone” is a chemical compound that is related to a class of compounds known as piperazines . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Based on the information available, similar compounds may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for research on “1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone” and similar compounds could involve further investigation of their synthesis, characterization, and potential applications. For example, piperazine derivatives have been investigated for their potential use in the treatment of various diseases .

properties

IUPAC Name

1-[4-(4-chlorobenzenecarbothioyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2OS/c1-10(17)15-6-8-16(9-7-15)13(18)11-2-4-12(14)5-3-11/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOKXJDBAAEPPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-Chlorophenylcarbonothioyl)piperazin-1-yl)ethanone

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